2-(ethylsulfanyl)ethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
2-(ETHYLSULFANYL)ETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole core, and an ethylsulfanyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)ETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the furan ring and the ethylsulfanyl group. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Attachment of the Ethylsulfanyl Group: This step may involve nucleophilic substitution reactions where an ethylsulfanyl group is introduced to the indole-furan intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)ETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the indole core can be reduced to form alcohols.
Substitution: The furan ring and indole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and furan derivatives.
Scientific Research Applications
2-(ETHYLSULFANYL)ETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)ETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan and indole rings suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(METHYLSULFANYL)ETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
- 2-(ETHYLSULFANYL)ETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Uniqueness
The unique combination of the ethylsulfanyl group, furan ring, and indole core in 2-(ETHYLSULFANYL)ETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE distinguishes it from similar compounds. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21NO4S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-3-24-8-7-23-18(21)17-11(2)16-13(19-17)9-12(10-14(16)20)15-5-4-6-22-15/h4-6,12,19H,3,7-10H2,1-2H3 |
InChI Key |
KSAHKCYCWVYTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C |
Origin of Product |
United States |
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